molecular formula C7H12O3 B2776619 (2R)-2-cyclopentyl-2-hydroxyacetic acid CAS No. 174603-03-3

(2R)-2-cyclopentyl-2-hydroxyacetic acid

Cat. No.: B2776619
CAS No.: 174603-03-3
M. Wt: 144.17
InChI Key: WHZPPIIMQBJUHW-ZCFIWIBFSA-N
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Description

®-2-Cyclopentyl-2-hydroxyacetic acid is an organic compound characterized by a cyclopentyl group attached to a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Cyclopentyl-2-hydroxyacetic acid typically involves the reaction of cyclopentanone with a suitable reducing agent to form the corresponding alcohol. This intermediate is then subjected to oxidation to yield the desired hydroxyacetic acid. Common reagents used in these reactions include sodium borohydride for reduction and chromium trioxide for oxidation.

Industrial Production Methods: In an industrial setting, the production of ®-2-Cyclopentyl-2-hydroxyacetic acid may involve more scalable methods such as catalytic hydrogenation and continuous flow oxidation processes. These methods ensure higher yields and purity of the final product.

Types of Reactions:

    Oxidation: ®-2-Cyclopentyl-2-hydroxyacetic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acid chlorides.

Major Products:

    Oxidation: Cyclopentanone derivatives.

    Reduction: Cyclopentanol derivatives.

    Substitution: Various substituted cyclopentyl derivatives.

Scientific Research Applications

Chemistry: ®-2-Cyclopentyl-2-hydroxyacetic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: In industrial applications, ®-2-Cyclopentyl-2-hydroxyacetic acid is used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Cyclopentyl-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

  • Cyclopentylacetic acid
  • Cyclopentanol
  • Cyclopentanone

Comparison: ®-2-Cyclopentyl-2-hydroxyacetic acid is unique due to the presence of both a cyclopentyl group and a hydroxyacetic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs, making it a versatile compound in synthetic chemistry and research applications.

Properties

IUPAC Name

(2R)-2-cyclopentyl-2-hydroxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-6(7(9)10)5-3-1-2-4-5/h5-6,8H,1-4H2,(H,9,10)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZPPIIMQBJUHW-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174603-03-3
Record name (2R)-2-cyclopentyl-2-hydroxyacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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